2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine
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Overview
Description
2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine is a compound that features a piperidine ring substituted with a methylsulfonylmethyl group and a pyrimidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions.
Introduction of the Methylsulfonylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methylsulfonylmethyl group.
Coupling with Pyrimidine: The final step involves coupling the substituted piperidine with a pyrimidine derivative.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects . For example, it may inhibit certain enzymes involved in disease processes or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
2-[4-(Methylsulfonylmethyl)piperidin-1-yl]pyrimidine can be compared with other similar compounds, such as:
6-(Piperidin-1-yl)pyrimidine-2,4-diamine: This compound, related to minoxidil, has similar structural features but different biological activities.
N-(Piperidine-4-yl)benzamide: This compound has been studied for its anticancer properties and shows structural similarities with the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of related compounds .
Properties
IUPAC Name |
2-[4-(methylsulfonylmethyl)piperidin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-17(15,16)9-10-3-7-14(8-4-10)11-12-5-2-6-13-11/h2,5-6,10H,3-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNLDKBPNDXQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1CCN(CC1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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